![molecular formula C15H20N2O2 B12544390 1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- CAS No. 660860-11-7](/img/structure/B12544390.png)
1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazabicyclo[322]nonane, 4-(4-methoxybenzoyl)- is a bicyclic organic compound that features a diazabicyclo structure with a methoxybenzoyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- typically involves the reaction of 1,4-Diazabicyclo[3.2.2]nonane with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would depend on the nucleophile used, but could include various substituted benzoyl derivatives.
Applications De Recherche Scientifique
1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of enzyme mechanisms.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- involves its interaction with specific molecular targets. The diazabicyclo structure allows it to act as a ligand, binding to metal ions or enzymes and modulating their activity. The methoxybenzoyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A similar bicyclic compound with a different ring size.
1,5-Diazabicyclo[3.2.2]nonane: Another bicyclic compound with a different substitution pattern.
Uniqueness
1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.
Propriétés
Numéro CAS |
660860-11-7 |
|---|---|
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
1,4-diazabicyclo[3.2.2]nonan-4-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H20N2O2/c1-19-14-4-2-12(3-5-14)15(18)17-11-10-16-8-6-13(17)7-9-16/h2-5,13H,6-11H2,1H3 |
Clé InChI |
YYUJHPFFBNOQAE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCN3CCC2CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



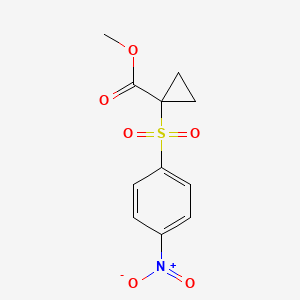
![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)
![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
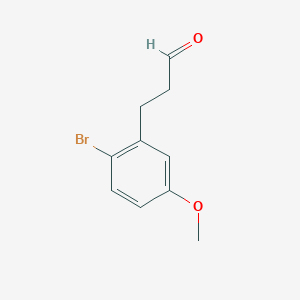
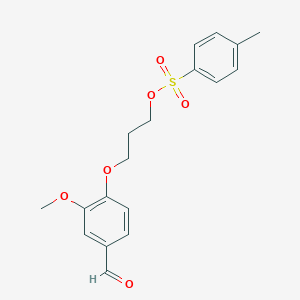
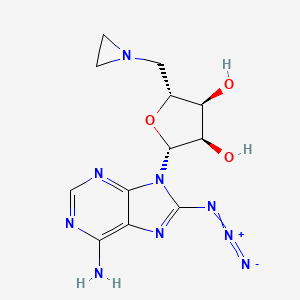
![1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12544355.png)

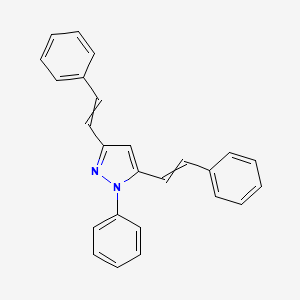
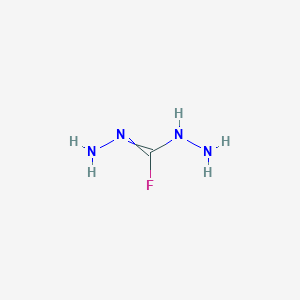
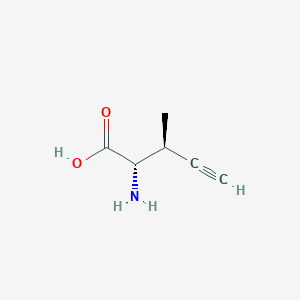
![Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester](/img/structure/B12544375.png)
